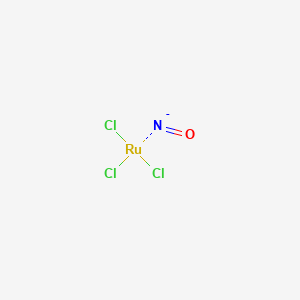
4-乙基吡啶
概述
描述
4-Ethylpyridine is an organic compound with the molecular formula C₇H₉N . It is a derivative of pyridine, where an ethyl group is substituted at the fourth position of the pyridine ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties .
科学研究应用
4-Ethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and is used in the study of metal-ligand interactions.
Medicine: It is investigated for its potential use in pharmaceuticals due to its ability to interact with biological molecules.
Industry: It is used as a solvent and a catalyst in various industrial processes
作用机制
Target of Action
4-Ethylpyridine, a derivative of pyridine, is a nitrogen-containing aromatic compound It has been observed to undergo metal-ligand interaction with zn-porphyrin . This suggests that it may interact with metalloproteins or metal-dependent enzymes in biological systems.
Mode of Action
It is known to undergo metal-ligand interaction with zn-porphyrin . This interaction could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Studies on the metabolic pathway of 4-ethylpyridine revealed two products; these chemicals were identified as 4-ethyl-2 (1h)-pyridone and 4-ethyl-2-piperidone . This suggests that 4-Ethylpyridine may be involved in hydroxylation and reduction reactions in the body.
Pharmacokinetics
Its boiling point is 168 °c (lit) and it has a density of 0942 g/mL at 25 °C (lit) . These properties may influence its bioavailability and distribution in the body.
生化分析
Biochemical Properties
4-Ethylpyridine interacts with various biomolecules in biochemical reactions. A study has shown that a bacterium, Pseudonocardia sp. strain M43, can utilize 4-Ethylpyridine as the sole source of carbon, nitrogen, and energy . During the degradation of 4-Ethylpyridine, approximately 60% of nitrogen in the pyridine ring was released as ammonia . This suggests that 4-Ethylpyridine may interact with certain enzymes and proteins in the bacterium to facilitate its degradation.
Cellular Effects
The effects of 4-Ethylpyridine on cells and cellular processes are not well-studied. It is known that alkylpyridines, a group of compounds that include 4-Ethylpyridine, can have significant effects on cells. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 4-Ethylpyridine is not fully understood. It is known that the degradation of 4-Ethylpyridine by Pseudonocardia sp. strain M43 proceeds via initial hydroxylation . This suggests that 4-Ethylpyridine may bind to certain enzymes in the bacterium, leading to its oxidation and subsequent degradation .
Temporal Effects in Laboratory Settings
It is known that 4-Ethylpyridine has a boiling point of 441.5 K , indicating its stability under normal conditions.
Metabolic Pathways
The metabolic pathways involving 4-Ethylpyridine are not well-studied. It is known that Pseudonocardia sp. strain M43 can degrade 4-Ethylpyridine, suggesting that this bacterium has enzymes that can metabolize 4-Ethylpyridine .
准备方法
Synthetic Routes and Reaction Conditions
4-Ethylpyridine can be synthesized through several methods. One common method involves the reaction of pyridine with ethyl iodide in the presence of a base. Another method includes the reduction of 4-ethylpyridine N-oxide using zinc dust and acetic anhydride .
Industrial Production Methods
In industrial settings, 4-Ethylpyridine is often produced by the alkylation of pyridine with ethyl halides under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure high yields .
化学反应分析
Types of Reactions
4-Ethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylpyridine N-oxide.
Reduction: Reduction reactions can convert it back to pyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc dust and acetic anhydride are often used for reduction reactions.
Substitution: Nucleophiles such as amines and halides are used in substitution reactions.
Major Products Formed
Oxidation: 4-Ethylpyridine N-oxide.
Reduction: Pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Pyridine: The parent compound of 4-Ethylpyridine.
2-Ethylpyridine: An isomer with the ethyl group at the second position.
3-Ethylpyridine: An isomer with the ethyl group at the third position.
Uniqueness
4-Ethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it particularly useful in certain chemical reactions and industrial applications where other isomers may not be as effective .
属性
IUPAC Name |
4-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXRKZJMGVSXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873555 | |
| Record name | 4-Ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an obnoxious odor; Turns brown if not pure; [Merck Index] Colorless to pale yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | 4-Ethylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20033 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.27 [mmHg] | |
| Record name | 4-Ethylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20033 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
536-75-4, 71077-16-2 | |
| Record name | 4-Ethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, C1-3-alkyl derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071077162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-ETHYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine, C1-3-alkyl derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KW0SE2TL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-ethylpyridine?
A1: The molecular formula of 4-ethylpyridine is C7H9N, and its molecular weight is 107.15 g/mol.
Q2: Are there any characteristic spectroscopic data available for 4-ethylpyridine?
A2: Yes, several spectroscopic techniques have been employed to characterize 4-ethylpyridine. * NMR Spectroscopy: [, ] 1H and 13C NMR studies have been conducted to analyze the structure and reactivity of 4-ethylpyridine, particularly its anionic forms. * IR Spectroscopy: [, , ] IR spectroscopy has been used to investigate the coordination mode of thiocyanato anions in complexes containing 4-ethylpyridine. * Raman Spectroscopy: [] Resonance Raman spectroscopy has provided insights into the structure of dioxygen adducts of pillared dicobalt cofacial diporphyrins in the presence of 4-ethylpyridine.
Q3: How does 4-ethylpyridine interact with monoamine oxidase (MAO)?
A3: 4-Ethylpyridine acts as a competitive and reversible inhibitor of MAO. [, , , ] Studies suggest that it binds to the hydrophobic region of the enzyme's active site, which is involved in substrate binding. [] This interaction affects the deamination of various MAO substrates like serotonin, β-phenylethylamine, and tyramine. [, , ]
Q4: What is the role of 4-ethylpyridine in coordination chemistry?
A5: 4-Ethylpyridine serves as a neutral co-ligand in the formation of coordination compounds with various transition metals like cadmium, cobalt, nickel, copper, and zinc. [, , , , , , , ] It often occupies axial positions in these complexes, influencing their structural diversity and properties.
Q5: Are there any studies regarding the catalytic activity of 4-ethylpyridine-containing complexes?
A6: Yes, a heteronuclear tetracyanonickelate(II) complex incorporating 4-ethylpyridine, [Cd(4epy)2Ni(µ-CN)4]n, has been investigated for its catalytic activity in the oxidation of primary and secondary alcohols. [] The study demonstrated its potential as a catalyst, achieving 100% selectivity for aldehyde formation in certain aromatic alcohols. []
Q6: What are the environmental implications of 4-ethylpyridine?
A7: 4-Ethylpyridine is found in tobacco smoke, with significantly higher concentrations detected in sidestream smoke. [] Its presence in tobacco smoke raises concerns about its potential environmental impact and contribution to air pollution.
Q7: What is known about the stability of 4-ethylpyridine under various conditions?
A8: While specific degradation studies are limited in the provided papers, one study focuses on the degradation of 4-ethylpyridine in water through a heterogeneous photo-Fenton process. [] The research highlights the effectiveness of this method in degrading 4-ethylpyridine and mineralizing its byproducts. [] Further research is necessary to understand its stability under other conditions.
Q8: Have computational methods been used to study 4-ethylpyridine?
A9: Yes, both molecular dynamics simulations and quantum chemical modeling have been employed:* Molecular Dynamics: [] Simulations provided insights into the liquid/vapor interfacial structure of 4-ethylpyridine, revealing its orientation at the interface and the impact of alkyl chain length on surface properties. * Quantum Chemical Modeling: [, ] This approach was used to investigate the reactivity of 4-ethylpyridine with peroxy radicals and to understand the mechanism of ethylbenzene dehydrogenase, an enzyme that can utilize 4-ethylpyridine as a substrate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)


![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
![2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B106737.png)








